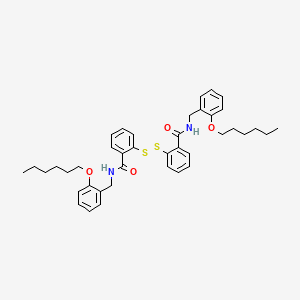
Benzamide, 2,2'-dithiobis(N-((2-(hexyloxy)phenyl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 2,2’-dithiobis(N-((2-(hexyloxy)phenyl)methyl)-: is a chemical compound with the molecular formula C16H16N2O2S2. It is part of a collection of rare and unique chemicals used primarily by early discovery researchers. This compound is known for its significant biological properties, including antibacterial and antifungal activities .
Análisis De Reacciones Químicas
Benzamide, 2,2’-dithiobis(N-((2-(hexyloxy)phenyl)methyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfide bond to thiols.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Aplicaciones Científicas De Investigación
Benzamide, 2,2’-dithiobis(N-((2-(hexyloxy)phenyl)methyl)- has several scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound exhibits significant antibacterial and antifungal activities, making it useful in biological studies.
Medicine: Research into benzamide derivatives has revealed their potential in antiproliferative activities, particularly against cancer cell lines.
Industry: It is used in the development of new materials and as an antiseptic in cosmetics.
Mecanismo De Acción
The mechanism by which Benzamide, 2,2’-dithiobis(N-((2-(hexyloxy)phenyl)methyl)- exerts its effects involves its interaction with molecular targets and pathways. The compound’s antibacterial and antifungal activities are likely due to its ability to disrupt cell membranes and inhibit essential enzymes in microorganisms. The antiproliferative effects against cancer cells may involve the inhibition of specific signaling pathways and induction of apoptosis.
Comparación Con Compuestos Similares
Benzamide, 2,2’-dithiobis(N-((2-(hexyloxy)phenyl)methyl)- can be compared with other similar compounds, such as:
2,2’-dithiobis(N-methylbenzamide): This compound has a similar structure but lacks the hexyloxyphenyl group, which may affect its biological activity.
N,N’- (2,2’-dithiodi-o-phenylene)bis-(furan-2-carboxamide): This derivative exhibits significant antibacterial and antifungal activities, similar to Benzamide, 2,2’-dithiobis(N-((2-(hexyloxy)phenyl)methyl)-.
Propiedades
Número CAS |
37806-21-6 |
|---|---|
Fórmula molecular |
C40H48N2O4S2 |
Peso molecular |
685.0 g/mol |
Nombre IUPAC |
N-[(2-hexoxyphenyl)methyl]-2-[[2-[(2-hexoxyphenyl)methylcarbamoyl]phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C40H48N2O4S2/c1-3-5-7-17-27-45-35-23-13-9-19-31(35)29-41-39(43)33-21-11-15-25-37(33)47-48-38-26-16-12-22-34(38)40(44)42-30-32-20-10-14-24-36(32)46-28-18-8-6-4-2/h9-16,19-26H,3-8,17-18,27-30H2,1-2H3,(H,41,43)(H,42,44) |
Clave InChI |
HFKWXPONZYEQGE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=CC=CC=C1CNC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)NCC4=CC=CC=C4OCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


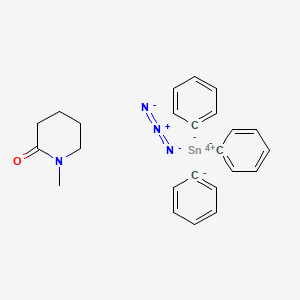
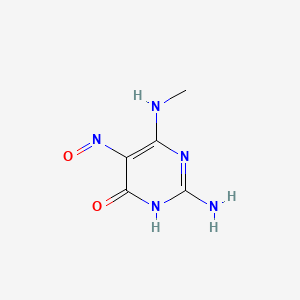

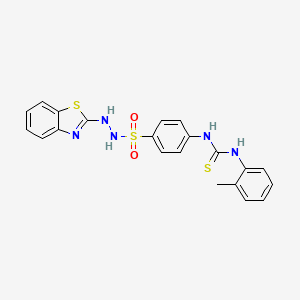
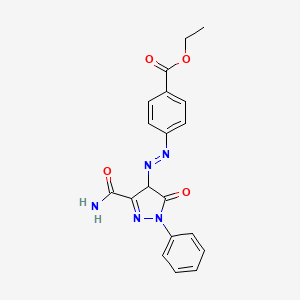

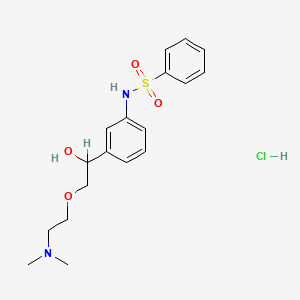
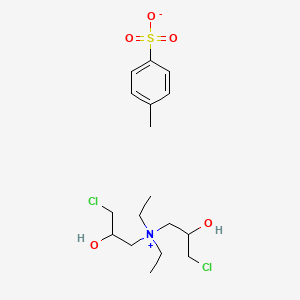
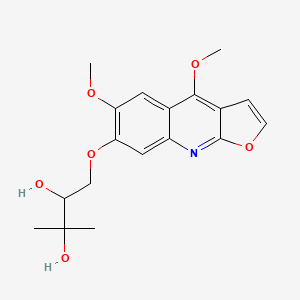

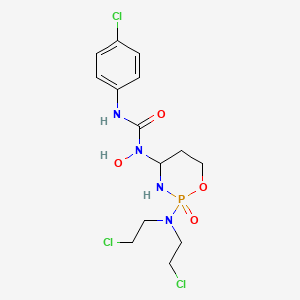
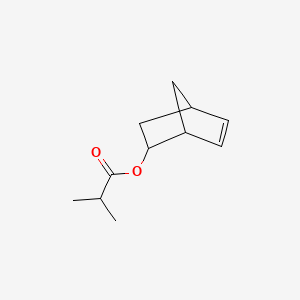

![(Z)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethanol](/img/structure/B12698949.png)
